molecular formula C21H22FN5O B5437024 6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine

6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B5437024
M. Wt: 379.4 g/mol
InChI Key: BMVGYBURIZDDJQ-UHFFFAOYSA-N
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Description

6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydropyrazolopyridine ring, and a dihydrofuro[2,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydropyrazolopyridine ring. The final step involves the reaction of this intermediate with 2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another compound with a similar fluorophenyl group and pyridine ring.

    4-(2-Fluorophenyl)-6-methyl-2H-pyran-2-one: Contains a fluorophenyl group and a pyran ring.

Uniqueness

The presence of the tetrahydropyrazolopyridine and dihydrofuro[2,3-d]pyrimidine rings sets it apart from other similar compounds .

Properties

IUPAC Name

6-[[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-12-16-9-14(28-21(16)24-13(2)23-12)10-27-8-7-19-17(11-27)20(26-25-19)15-5-3-4-6-18(15)22/h3-6,14H,7-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGYBURIZDDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C)CN3CCC4=C(C3)C(=NN4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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